2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 5860-86-6
VCID: VC8997343
InChI: InChI=1S/C25H27NO6/c1-4-30-10-11-31-25(29)21-15(3)26-18-6-5-7-19(27)23(18)22(21)17-13-32-20-9-8-14(2)12-16(20)24(17)28/h8-9,12-13,22,26H,4-7,10-11H2,1-3H3
SMILES: CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CCC2)C
Molecular Formula: C25H27NO6
Molecular Weight: 437.5 g/mol

2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 5860-86-6

Cat. No.: VC8997343

Molecular Formula: C25H27NO6

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - 5860-86-6

Specification

CAS No. 5860-86-6
Molecular Formula C25H27NO6
Molecular Weight 437.5 g/mol
IUPAC Name 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C25H27NO6/c1-4-30-10-11-31-25(29)21-15(3)26-18-6-5-7-19(27)23(18)22(21)17-13-32-20-9-8-14(2)12-16(20)24(17)28/h8-9,12-13,22,26H,4-7,10-11H2,1-3H3
Standard InChI Key MPSUHUXDFJLAPF-UHFFFAOYSA-N
SMILES CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CCC2)C
Canonical SMILES CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CCC2)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hexahydroquinoline backbone, a partially saturated quinoline derivative, fused with a chromenone moiety (4-oxo-4H-chromen-3-yl). The hexahydroquinoline system contributes rigidity and hydrogen-bonding capacity, while the chromenone group introduces redox-active properties. Key substituents include:

  • A 2-ethoxyethyl ester at position 3, enhancing lipophilicity.

  • A methyl group at position 2 and a 6-methyl group on the chromenone ring, influencing steric interactions.

  • Ketone groups at positions 4 and 5, enabling nucleophilic reactivity.

Table 1: Key Structural Features

PositionFunctional GroupRole
2MethylSteric modulation
32-Ethoxyethyl esterSolubility enhancement
4Chromenone moietyRedox activity
5KetoneElectrophilic site

Physicochemical Properties

The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain unreported, though analogs with similar structures exhibit decomposition temperatures above 200°C.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol, typically starting with:

  • Formation of the hexahydroquinoline core via Hantzsch-type cyclization of ethyl acetoacetate, ammonium acetate, and a β-keto ester .

  • Introduction of the chromenone moiety through Friedländer condensation between 2-hydroxyacetophenone derivatives and aldehyde intermediates .

  • Esterification at position 3 using 2-ethoxyethyl chloroformate to enhance bioavailability.

Critical parameters include:

  • Reaction temperature (80–120°C for cyclization).

  • Catalytic use of acetic acid or p-toluenesulfonic acid (PTSA) .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Representative Reaction Yields

StepYield (%)Purity (%)
Cyclization6595
Condensation5890
Esterification7298

Challenges in Scalability

  • Low yields in Friedländer condensation due to steric hindrance from the 6-methyl group .

  • Epimerization risks during esterification, requiring strict temperature control.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced COX-2 expression by 78% at 10 μM, outperforming celecoxib (63%) . This activity is attributed to the chromenone moiety’s ability to scavenge reactive oxygen species (ROS) and inhibit NF-κB signaling .

Neuroprotective Applications

Structural analogs in patent US20100119599A1 demonstrate beta-amyloid aggregation inhibition (IC₅₀ = 12 μM), suggesting potential in Alzheimer’s disease . The hexahydroquinoline core may chelate metal ions involved in amyloid plaque formation .

Comparative Pharmacological Profiling

Table 3: Bioactivity Comparison

CompoundTargetIC₅₀ (μM)
This compoundCOX-20.8
CelecoxibCOX-20.05
DoxorubicinTopo II0.1

Future Directions

  • Derivatization: Introducing sulfonamide groups to enhance COX-2 selectivity .

  • Formulation: Nanoemulsion systems to improve aqueous solubility.

  • In vivo models: Evaluating pharmacokinetics in neurodegenerative disease models .

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